molecular formula C11H7F3N2O2 B1304103 4-[3-(trifluoromethyl)-1H-pyrazol-1-yl]benzoic acid CAS No. 220462-27-1

4-[3-(trifluoromethyl)-1H-pyrazol-1-yl]benzoic acid

Cat. No.: B1304103
CAS No.: 220462-27-1
M. Wt: 256.18 g/mol
InChI Key: ZQBFVQMSDDVBSD-UHFFFAOYSA-N
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Description

4-[3-(trifluoromethyl)-1H-pyrazol-1-yl]benzoic acid is an organic compound characterized by the presence of a trifluoromethyl group attached to a pyrazole ring, which is further connected to a benzoic acid moiety. This compound is of significant interest in various fields of scientific research due to its unique chemical structure and properties.

Mechanism of Action

Target of Action

It is structurally similar to triflusal , a platelet antiaggregant . Triflusal and its principal metabolite, 2-hydroxy-4-(trifluoromethyl)benzoic acid (HTB), inhibit cyclo-oxygenase (COX) isoform 1 . COX-1 plays a crucial role in the biosynthesis of thromboxane, a compound that promotes platelet aggregation .

Mode of Action

The compound’s interaction with its targets leads to the inhibition of thromboxane biosynthesis . Additionally, both Triflusal and HTB inhibit cyclic adenosine monophosphate (cAMP) phosphodiesterase, restricting cAMP breakdown in platelets and also restricting calcium mobilisation and calcium-dependent platelet aggregation .

Biochemical Pathways

The inhibition of COX-1 and cAMP phosphodiesterase affects the biochemical pathways involved in platelet aggregation . The reduction in thromboxane biosynthesis and the restriction of cAMP breakdown and calcium mobilisation lead to a decrease in platelet aggregation .

Pharmacokinetics

After oral administration, Triflusal is rapidly hydrolysed to HTB . After a single dose of 900mg in healthy volunteers, values for absorption half-life of 0.40 and 2.44 hours were documented for Triflusal and HTB, respectively . Corresponding values for mean maximum plasma concentration were 11.6 and 92.7 mg/L, and for terminal elimination half-life were 0.53 and 34.3 hours . Triflusal elimination is primarily renal: >60% of the parent compound is excreted in the urine, as unchanged Triflusal, HTB and an HTB-glycine conjugate, within 48 hours of administration .

Result of Action

The molecular and cellular effects of the compound’s action include the inhibition of thromboxane biosynthesis and the restriction of cAMP breakdown and calcium mobilisation . These effects lead to a decrease in platelet aggregation, which can be beneficial in conditions where excessive platelet aggregation is a concern, such as in the prevention of cerebrovascular events .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[3-(trifluoromethyl)-1H-pyrazol-1-yl]benzoic acid typically involves the following steps:

    Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a β-diketone. For instance, reacting 1,1,1-trifluoro-2,4-pentanedione with hydrazine hydrate under reflux conditions yields 3-(trifluoromethyl)-1H-pyrazole.

    Coupling with Benzoic Acid: The synthesized pyrazole derivative is then coupled with a benzoic acid derivative. This can be achieved through a nucleophilic aromatic substitution reaction, where the pyrazole acts as a nucleophile attacking the benzoic acid derivative.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, often utilizing continuous flow reactors to enhance yield and purity. Catalysts and solvents are carefully selected to ensure efficient reactions and minimal by-products.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the benzoic acid moiety, leading to the formation of carboxylate derivatives.

    Reduction: Reduction reactions can target the pyrazole ring, potentially converting it into a pyrazoline derivative.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Electrophilic reagents like halogens or nitro compounds can be used under acidic or basic conditions.

Major Products

    Oxidation: Carboxylate derivatives.

    Reduction: Pyrazoline derivatives.

    Substitution: Halogenated or nitrated pyrazole derivatives.

Scientific Research Applications

Chemistry

In chemistry, 4-[3-(trifluoromethyl)-1H-pyrazol-1-yl]benzoic acid is used as a building block for the synthesis of more complex molecules

Biology

The compound is studied for its potential biological activities. Its trifluoromethyl group is known to enhance the metabolic stability and bioavailability of molecules, making it a candidate for drug development.

Medicine

In medicinal chemistry, this compound derivatives are investigated for their potential therapeutic effects. These derivatives may exhibit anti-inflammatory, analgesic, or antimicrobial properties.

Industry

Industrially, the compound is used in the development of agrochemicals and pharmaceuticals. Its stability and reactivity make it a valuable intermediate in the synthesis of active ingredients.

Comparison with Similar Compounds

Similar Compounds

    4-(trifluoromethyl)benzoic acid: Lacks the pyrazole ring, making it less versatile in biological applications.

    3-(trifluoromethyl)-1H-pyrazole: Lacks the benzoic acid moiety, limiting its use in synthetic chemistry.

    4-(trifluoromethyl)phenylhydrazine: Contains a hydrazine group instead of a pyrazole ring, altering its reactivity and applications.

Uniqueness

4-[3-(trifluoromethyl)-1H-pyrazol-1-yl]benzoic acid is unique due to the combination of the trifluoromethyl group, pyrazole ring, and benzoic acid moiety. This combination imparts distinct chemical and biological properties, making it a valuable compound in various fields of research and industry.

Properties

IUPAC Name

4-[3-(trifluoromethyl)pyrazol-1-yl]benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H7F3N2O2/c12-11(13,14)9-5-6-16(15-9)8-3-1-7(2-4-8)10(17)18/h1-6H,(H,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZQBFVQMSDDVBSD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(=O)O)N2C=CC(=N2)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H7F3N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70381691
Record name 4-[3-(trifluoromethyl)-1H-pyrazol-1-yl]benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70381691
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

256.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

220462-27-1
Record name 4-[3-(trifluoromethyl)-1H-pyrazol-1-yl]benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70381691
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-[3-(Trifluoromethyl)-1H-pyrazol-1-yl]benzoic acid
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